molecular formula C15H14F3N3O4S2 B193162 (S)-Bendroflumethiazide CAS No. 1245935-40-3

(S)-Bendroflumethiazide

Numéro de catalogue B193162
Numéro CAS: 1245935-40-3
Poids moléculaire: 421.4 g/mol
Clé InChI: HDWIHXWEUNVBIY-AWEZNQCLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-Bendroflumethiazide, also known as S-BFM, is a thiazide diuretic drug used in the treatment of hypertension and edema. It is a member of the benzothiadiazine class of diuretics and has been approved by the US Food and Drug Administration (FDA) for clinical use since 1962. It is a white, odorless, crystalline powder with a bitter taste that is soluble in water and alcohol. S-BFM is the active ingredient in several brand-name drugs, including Bendrofluazide, Enduron, and Naturetin. It works by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubule in the kidneys, thus increasing the amount of water and electrolytes excreted in the urine.

Applications De Recherche Scientifique

Hypertension Management

(S)-Bendroflumethiazide has been studied for its effectiveness in managing hypertension. A study compared its antihypertensive effects with propranolol, finding equal blood pressure reduction in both treatment groups. This indicates the drug's potential as a first-choice treatment for mild to moderately severe essential hypertension due to its cost-effectiveness and comparable side effects (Berglund & Andersson, 1981).

Calcium and Magnesium Metabolism

Research has explored the effects of this compound on calcium and magnesium metabolism. One study found significant changes in tubular reabsorption of calcium and magnesium, suggesting an impact on bone metabolism (Jørgensen & Transbøl, 2009). Another study indicated that long-term treatment with the drug leads to persisting reduction in urinary calcium excretion, linked to reduced intestinal calcium absorption and unaffected parathyroid function (Ljunghall et al., 1981).

Renal Calcium Stones

The drug's effect in preventing recurrent calcium oxalate stones was investigated, showing a reduction in urinary calcium excretion in patients irrespective of initial urinary calcium levels. This suggests its effectiveness in preventing stone recurrence, although side effects like hyperuricaemia were noted (Backman et al., 1979).

Arterial Stiffness and Blood Pressure

A study compared the effects of this compound on blood pressure and arterial stiffness in stroke patients. The results showed similar effects on hemodynamic parameters by both this compound and another diuretic, suggesting its potential influence on vascular function (Alem et al., 2008).

Propriétés

IUPAC Name

(3S)-3-benzyl-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O4S2/c16-15(17,18)10-7-11-13(8-12(10)26(19,22)23)27(24,25)21-14(20-11)6-9-4-2-1-3-5-9/h1-5,7-8,14,20-21H,6H2,(H2,19,22,23)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWIHXWEUNVBIY-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H]2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424975
Record name CHEBI:59244
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1245935-40-3
Record name Bendroflumethiazide, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1245935403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CHEBI:59244
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENDROFLUMETHIAZIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G2L3JUW5S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Bendroflumethiazide
Reactant of Route 2
Reactant of Route 2
(S)-Bendroflumethiazide
Reactant of Route 3
Reactant of Route 3
(S)-Bendroflumethiazide
Reactant of Route 4
Reactant of Route 4
(S)-Bendroflumethiazide
Reactant of Route 5
(S)-Bendroflumethiazide
Reactant of Route 6
(S)-Bendroflumethiazide

Q & A

Q1: How does (S)-Bendroflumethiazide interact with peptide deformylase, and what are the potential downstream effects?

A1: The research paper utilizes molecular docking simulations to investigate the interaction between this compound and peptide deformylase (PDF) from various pathogenic bacteria. [] The study reveals that this compound demonstrates a considerable binding affinity to all the selected PDF models. [] Although the specific interaction pattern is not extensively detailed in the abstract, it mentions that this compound interacts with specific PDF models (1N5N and 1SZZ) through hydrogen bonds with their active site residues. []

Q2: How does the binding affinity of this compound to peptide deformylase compare to known inhibitors?

A2: The research indicates that the binding affinity of both this compound and Quinethazone to the studied peptide deformylase models was significantly better than Actinonin, a known natural PDF inhibitor. [] This finding highlights the potential of this compound as a promising scaffold for developing novel PDF inhibitors, possibly with improved efficacy compared to existing compounds. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.